
1,3-Benzodioxole-5-acetic acid, ethyl ester
Overview
Description
1,3-Benzodioxole-5-acetic acid, ethyl ester: is an organic compound with the molecular formula C11H12O4 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxole-5-acetic acid, ethyl ester is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . This interaction results in a significant promotion of root growth in plants .
Biochemical Pathways
Upon binding to the TIR1 receptor, this compound triggers a series of biochemical pathways that promote root growth . It enhances auxin response reporter’s (DR5:GUS) transcriptional activity . It also down-regulates the expression of root growth-inhibiting genes .
Result of Action
The action of this compound results in a remarkable promotive effect on root growth in plants . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This leads to the enhancement of root growth and potentially increased crop production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container, away from fire sources and oxidizing agents, and in a cool, dry place . Proper ventilation conditions are needed when handling the compound to avoid the production or inhalation of harmful gases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-5-acetic acid, ethyl ester can be synthesized through the esterification of 1,3-benzodioxole-5-acetic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-5-acetic acid, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-benzodioxole-5-acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 1,3-benzodioxole-5-ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: 1,3-Benzodioxole-5-acetic acid.
Reduction: 1,3-Benzodioxole-5-ethanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-5-acetic acid, ethyl ester has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its potential biological activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
1,3-Benzodioxole-5-acetic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,3-Benzodioxole-5-propanoic acid, ethyl ester: Similar structure but with a propanoic acid group instead of an acetic acid group.
Uniqueness: 1,3-Benzodioxole-5-acetic acid, ethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it suitable for specific applications in pharmaceuticals and agrochemicals .
Biological Activity
1,3-Benzodioxole-5-acetic acid, ethyl ester (C11H12O4) is an organic compound recognized for its potential biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound features a benzodioxole moiety, which is characterized by a fused dioxole ring and a benzene ring. Its unique structure allows for diverse chemical transformations and interactions with biological systems.
Chemical Structure
The molecular structure of this compound is illustrated below:
Synthesis
The synthesis of this compound can be achieved through various methodologies that typically involve the reaction of benzodioxole derivatives with acetic acid or its derivatives under specific conditions to yield the ethyl ester form.
This compound acts primarily as an agonist to the auxin receptor TIR1 (Transport Inhibitor Response 1) . Upon binding to this receptor, it triggers biochemical pathways that promote root growth in plants. This mechanism underscores its potential use in agricultural applications to enhance plant growth and development .
Cytotoxic Effects
Research indicates that derivatives of 1,3-benzodioxole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- HeLa Cells (Cervical Cancer) : Demonstrated significant cytotoxicity.
- Caco-2 Cells (Colorectal Cancer) : Showed reduced viability upon treatment.
- Hep3B Cells (Liver Cancer) : Indicated potential as a therapeutic agent .
Inhibition of Enzymatic Activity
Studies have also evaluated the inhibitory effects of 1,3-benzodioxole derivatives on enzymes such as α-amylase , which plays a crucial role in carbohydrate metabolism. For instance:
- Compounds derived from benzodioxole exhibited IC50 values ranging from 2.57 µg/mL to 15.26 µg/mL , indicating their potential as antidiabetic agents by inhibiting carbohydrate digestion .
Case Study 1: Root Growth Promotion in Plants
A study investigated the effect of this compound on root development in Arabidopsis thaliana and Oryza sativa. The results showed:
- A significant increase in root length and biomass compared to control groups.
- Enhanced auxin signaling pathways were confirmed through gene expression analysis.
These findings suggest its utility as a growth regulator in agricultural practices .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of 1,3-benzodioxole derivatives on HeLa and Hep3B cells. The results indicated:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | HeLa | 10.5 |
Compound B | Hep3B | 8.9 |
These compounds demonstrated promising anticancer activity, warranting further investigation into their mechanisms and therapeutic potentials .
Pharmaceuticals
This compound serves as an intermediate in synthesizing various pharmaceutical compounds with anti-inflammatory and analgesic properties. Its ability to modulate cellular pathways makes it a candidate for drug development targeting metabolic disorders and cancer .
Agrochemicals
Due to its action as an auxin receptor agonist, this compound is explored for developing herbicides and pesticides aimed at improving crop yields and resilience against environmental stressors .
Materials Science
In materials science, it is utilized in synthesizing polymers with enhanced thermal stability and mechanical strength due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPLOOSRPPYKGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342803 | |
Record name | 1,3-Benzodioxole-5-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26664-86-8 | |
Record name | 1,3-Benzodioxole-5-acetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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